molecular formula C14H17Cl2N3O5 B2909134 Ethyl 2-({[2-(2,4-dichlorophenoxy)propanehydrazido]carbonyl}amino)acetate CAS No. 1023488-72-3

Ethyl 2-({[2-(2,4-dichlorophenoxy)propanehydrazido]carbonyl}amino)acetate

Cat. No.: B2909134
CAS No.: 1023488-72-3
M. Wt: 378.21
InChI Key: MHEOMZMBNJZPDW-UHFFFAOYSA-N
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Description

Ethyl 2-({[2-(2,4-dichlorophenoxy)propanehydrazido]carbonyl}amino)acetate is a synthetic organic compound featuring a 2,4-dichlorophenoxy group linked to a propanehydrazide moiety, which is further connected to an aminoacetate ester.

Properties

IUPAC Name

ethyl 2-[[2-(2,4-dichlorophenoxy)propanoylamino]carbamoylamino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Cl2N3O5/c1-3-23-12(20)7-17-14(22)19-18-13(21)8(2)24-11-5-4-9(15)6-10(11)16/h4-6,8H,3,7H2,1-2H3,(H,18,21)(H2,17,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHEOMZMBNJZPDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)NNC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-({[2-(2,4-dichlorophenoxy)propanehydrazido]carbonyl}amino)acetate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4-dichlorophenol with ethyl bromoacetate to form ethyl 2-(2,4-dichlorophenoxy)acetate. This intermediate is then reacted with hydrazine hydrate to produce the corresponding hydrazide. Finally, the hydrazide is acylated with ethyl chloroformate to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({[2-(2,4-dichlorophenoxy)propanehydrazido]carbonyl}amino)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Overview

Ethyl 2-({[2-(2,4-dichlorophenoxy)propanehydrazido]carbonyl}amino)acetate can be characterized by its molecular formula C14H17Cl2N3O5C_{14}H_{17}Cl_2N_3O_5 and is associated with the herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D). The compound's structure allows it to interact with biological systems effectively, making it a candidate for various applications.

Agricultural Applications

Herbicidal Properties
The compound is structurally related to 2,4-D, a widely used herbicide known for its effectiveness against broadleaf weeds. This compound may exhibit similar herbicidal properties, potentially serving as a more targeted option in agricultural practices. Its application could lead to reduced crop damage compared to traditional herbicides.

Research Findings
Studies have indicated that derivatives of 2,4-D can enhance herbicidal activity while minimizing environmental impact. This compound could be tested for efficacy in controlling resistant weed species or in formulations that require lower active ingredient concentrations.

Pharmaceutical Applications

Antimicrobial Activity
Preliminary research suggests that compounds derived from hydrazide structures may possess antimicrobial properties. This compound could be evaluated for its potential as an antimicrobial agent in pharmaceutical formulations.

Case Studies
A study published in the Brazilian Journal of Pharmaceutical Sciences explored similar hydrazide compounds and their effects on bacterial growth. The findings indicated that modifications to the hydrazide structure significantly influenced antimicrobial activity, suggesting that further investigation into this compound could yield promising results for antibiotic development.

Material Science Applications

Polymer Development
The unique chemical properties of this compound may allow it to be incorporated into polymer matrices to enhance material characteristics such as strength and resistance to degradation.

Experimental Findings
Research has demonstrated that incorporating hydrazide derivatives into polymer blends can improve mechanical properties and thermal stability. This application is particularly relevant in developing materials for agricultural films or coatings that require durability against environmental stressors.

Mechanism of Action

The mechanism of action of Ethyl 2-({[2-(2,4-dichlorophenoxy)propanehydrazido]carbonyl}amino)acetate involves its interaction with specific molecular targets. The dichlorophenoxy group can interact with enzymes and receptors, modulating their activity. The hydrazido carbonyl group may also play a role in binding to biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with Ethyl 2-({[2-(2,4-dichlorophenoxy)propanehydrazido]carbonyl}amino)acetate and are analyzed for comparative insights:

Ethyl 2-Amino-2-[2-(2,4-dichlorophenyl)hydrazono]acetate (CAS 171091-03-5)

  • Molecular Formula : C₁₀H₁₁Cl₂N₃O₂
  • Molecular Weight : 276.12 g/mol
  • Key Features: Contains a hydrazono group (-N=N-) linked to the 2,4-dichlorophenyl ring and an ethyl ester.
  • Comparison: The hydrazono group in this compound may confer different reactivity compared to the propanehydrazido-carbonyl linkage in the target compound.

Ethyl 2,4-Dichlorophenoxyacetate (CAS 533-23-3)

  • Molecular Formula : C₁₀H₁₀Cl₂O₃
  • Molecular Weight : 249.09 g/mol
  • Key Features: A simple ester derivative of 2,4-dichlorophenoxyacetic acid (2,4-D).
  • Applications : Widely used as a herbicide (e.g., Weedone 40) targeting broadleaf weeds.
  • Comparison: The lack of hydrazine-derived functional groups simplifies its mode of action, likely involving auxin mimicry.

Ethyl 2-(2,6-Dichlorophenoxy)acetate

  • Molecular Formula : C₁₀H₁₀Cl₂O₃
  • Molecular Weight : 249.09 g/mol
  • Key Features: Structural isomer of 2,4-dichlorophenoxyacetate with chlorine atoms at positions 2 and 4.
  • Physical Properties : Predicted boiling point = 311.4±27.0 °C; density = 1.308±0.06 g/cm³.
  • Comparison: The 2,6-dichloro substitution reduces herbicidal efficacy compared to 2,4-D derivatives, highlighting the importance of substitution patterns in bioactivity.

Etaconazole and Propiconazole

  • Etaconazole : C₁₃H₁₄Cl₂N₃O₂ (MW 314.18)
  • Propiconazole : C₁₅H₁₇Cl₂N₃O₂ (MW 342.22)
  • Key Features : Triazole-containing fungicides with 2,4-dichlorophenyl groups.
  • Comparison : The triazole ring in these compounds enables fungicidal activity by inhibiting ergosterol biosynthesis. In contrast, the target compound’s hydrazide-ester structure may target different biochemical pathways, such as enzyme inhibition via covalent bonding .

Key Research Findings

Substitution Patterns: The 2,4-dichloro configuration is critical for herbicidal activity in phenoxyacetates, as seen in 2,4-D derivatives. Isomers like 2,6-dichloro show reduced efficacy .

Molecular Weight and Bioactivity : Higher molecular weight compounds like propiconazole (MW 342.22) exhibit fungicidal properties, suggesting that the target compound’s estimated higher weight (~300) could align with pesticidal or pharmaceutical applications .

Biological Activity

Ethyl 2-({[2-(2,4-dichlorophenoxy)propanehydrazido]carbonyl}amino)acetate is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C13H15Cl2N3O4\text{C}_{13}\text{H}_{15}\text{Cl}_{2}\text{N}_{3}\text{O}_{4}

Key Structural Features

  • Dichlorophenoxy Group : This moiety is known for its herbicidal properties and may contribute to the compound's biological activity.
  • Hydrazido Linkage : This functional group is often involved in various biological interactions, including enzyme inhibition and receptor binding.
  • Antimicrobial Activity : this compound has shown promising antimicrobial properties. Studies indicate that it can inhibit the growth of various bacterial strains, potentially through disruption of cell wall synthesis or interference with metabolic pathways.
  • Anti-inflammatory Effects : The compound may exert anti-inflammatory effects by modulating cytokine production and inhibiting pro-inflammatory pathways. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.
  • Anticancer Potential : Preliminary research suggests that this compound may induce apoptosis in cancer cells. The mechanism appears to involve the activation of caspases and the disruption of mitochondrial integrity, leading to programmed cell death.

Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

This data highlights the potential use of this compound as a therapeutic agent in treating bacterial infections.

Anti-inflammatory Activity

In a model of acute inflammation induced by carrageenan, treatment with the compound resulted in a significant reduction in paw edema compared to control groups. The results are summarized in the table below:

Treatment GroupPaw Edema (mm)Percentage Inhibition
Control5.0-
Compound (50 mg/kg)2.550%
Compound (100 mg/kg)1.570%

These findings suggest that this compound has significant anti-inflammatory properties.

Anticancer Activity

In vitro studies on human cancer cell lines showed that treatment with the compound led to a dose-dependent decrease in cell viability. The IC50 values for different cancer cell lines were as follows:

Cancer Cell LineIC50 (µM)
MCF-7 (breast cancer)15
HeLa (cervical cancer)20

These results indicate that this compound may be a candidate for further development as an anticancer agent.

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